molecular formula C23H21NO3 B11031268 3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11031268
M. Wt: 359.4 g/mol
InChI Key: QZPYEYUYDFXMLC-UHFFFAOYSA-N
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Description

3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolinones This compound is notable for its unique structural features, which include a benzoyl group and a pyranoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is usually carried out in an alcoholic solvent, such as ethanol, in the presence of a catalytic amount of piperidine. The process involves the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl group and the pyranoquinoline core play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to the presence of the benzoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-benzoyl-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C23H21NO3/c1-14-13-23(2,3)24(4)19-12-20-16(10-17(14)19)11-18(22(26)27-20)21(25)15-8-6-5-7-9-15/h5-13H,1-4H3

InChI Key

QZPYEYUYDFXMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

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